Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate
Description
Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is a piperazine-based compound featuring a tert-butyl carboxylate group and a 2-methoxyphenyl-substituted dioxoazolidine moiety. Its structure combines conformational rigidity from the piperazine ring with functional diversity provided by the dioxoazolidine and methoxyphenyl groups. This compound is of interest in medicinal chemistry due to the pharmacological versatility of piperazine derivatives, which are known to interact with neurotransmitter receptors, enzymes, and metal ions .
Properties
IUPAC Name |
tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-20(2,3)28-19(26)22-11-9-21(10-12-22)15-13-17(24)23(18(15)25)14-7-5-6-8-16(14)27-4/h5-8,15H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWAEIXQGJTIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its diverse pharmacological properties. The presence of the 2-methoxyphenyl group and the dioxoazolidine structure contributes to its biological activity. The molecular formula is with a molecular weight of approximately 306.36 g/mol.
Research indicates that compounds containing piperazine moieties often interact with various neurotransmitter receptors. Specifically, this compound has been studied for its role as a serotonin receptor modulator . It exhibits selective antagonistic activity at the 5-HT1A receptor , which is crucial in regulating mood and anxiety .
Antidepressant Effects
The compound has shown promise in preclinical studies as an antidepressant. In animal models, it demonstrated significant reductions in depressive behaviors, suggesting its potential as a therapeutic agent for mood disorders. The mechanism is believed to involve modulation of serotonin levels and receptor activity .
Antitumor Activity
Preliminary studies have indicated that this compound may possess antitumor properties. In vitro assays revealed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis in these cells, although further studies are required to elucidate the exact pathways involved .
Study 1: Serotonin Receptor Interaction
A study published in PubMed explored the interaction of the compound with serotonin receptors. The results showed that it acts as a selective antagonist at both presynaptic and postsynaptic 5-HT1A receptors, leading to altered serotonin signaling pathways . This interaction is critical for understanding its potential use in treating anxiety and depression.
Study 2: Anticancer Potential
In another investigation, researchers assessed the anticancer properties of the compound against several human cancer cell lines. The findings indicated that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This suggests that this compound could be a candidate for further development as an anticancer drug .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
The following table highlights key structural differences between the target compound and similar piperazine derivatives:
Key Observations:
- Ring Size : The target compound and most analogs use a 6-membered piperazine ring, whereas homopiperazine analogs (e.g., Compound 7 ) employ a 7-membered diazepane ring, enhancing conformational flexibility.
- Substituents: HBK-series compounds prioritize phenoxyalkyl chains with halogen/methyl groups, likely influencing lipophilicity and receptor binding.
- Macrocyclic vs. Linear : DO3A-butyl-MPP incorporates a cyclen macrocycle for metal chelation, diverging from the linear architecture of the target compound.
Key Observations:
Physicochemical and Pharmacological Properties
Key Observations:
- Hydrochloride Salts : HBK compounds use hydrochloride salts to enhance aqueous solubility, whereas the target compound’s tert-butyl group may improve membrane permeability.
- Receptor Selectivity : Homopiperazine analogs demonstrate dopamine D3 receptor selectivity, suggesting that ring expansion can fine-tune receptor interactions.
Preparation Methods
Conventional Boc Protection via Di-tert-Butyl Dicarbonate
Piperazine reacts with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to yield tert-butyl piperazine-1-carboxylate. This method, while straightforward, often suffers from low yields (50–65%) due to competing bis-Boc protection. Optimized conditions from patent CN102153526B include:
| Reagent | Molar Ratio (Piperazine:Boc Anhydride) | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate | 1:1.2 | THF/H₂O | 0–5°C | 92% |
Procedure :
Innovative Chlorination-Cyclization Approach
An alternative route from diethylamine avoids costly anhydrous piperazine:
- Chlorination : Diethylamine reacts with sulfuryl chloride to form di(2-chloroethyl)amine.
- Boc Protection : React with Boc anhydride in dichloromethane (DCM) to yield di(2-chloroethyl) carbamate.
- Cyclization : Treat with ammonia in ethanol to form Boc-piperazine (93.5% yield).
Azolidinone Ring Formation and 2-Methoxyphenyl Integration
Urea Intermediate Cyclization
The azolidinone ring is constructed via urea formation followed by cyclization:
- Urea Synthesis : React Boc-piperazine with 2-methoxyphenyl isocyanate in DCM to form a urea intermediate.
- Cyclization : Use p-toluenesulfonic acid (PTSA) in refluxing toluene to induce ring closure, yielding the 2,5-dioxoazolidin moiety.
Optimized Conditions :
- Temperature : 110°C (reflux)
- Catalyst : PTSA (10 mol%)
- Yield : 78%
Green Chemistry Approach Using Deep Eutectic Solvents
Adapting methodologies from thiazolidinedione synthesis, deep eutectic solvents (DES) enhance cyclization efficiency:
- DES Composition : Choline chloride and ethylene glycol (1:2 molar ratio).
- Procedure :
- Mix urea intermediate (1 equiv) and DES.
- Heat at 80°C for 6 hours.
- Extract with ethyl acetate and purify via recrystallization.
- Yield : 85% (vs. 78% with traditional solvents).
Coupling Strategies for 2-Methoxyphenyl Substituent
Friedel-Crafts Alkylation
Introducing the 2-methoxyphenyl group early in the synthesis:
- Electrophilic Aromatic Substitution : React azolidinone precursor with 2-methoxybenzyl chloride in the presence of AlCl₃.
- Limitations : Poor regioselectivity and Boc-group sensitivity to Lewis acids reduce practicality.
Suzuki-Miyaura Coupling
A palladium-catalyzed approach ensures precise coupling:
- Halogenation : Brominate the azolidinone at the 3-position using N-bromosuccinimide (NBS).
- Coupling : React with 2-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1).
- Yield : 70%
- Conditions : 90°C, 12 hours.
Integrated Synthetic Routes
Sequential Boc Protection and Azolidinone Formation
Route A :
- Protect piperazine with Boc anhydride.
- React free amine with 2-methoxybenzyl isocyanate to form urea.
- Cyclize using DES to yield azolidinone.
- Overall Yield : 62%
Route B :
- Preform azolidinone ring with 2-methoxyphenyl substituent.
- Couple to Boc-piperazine via nucleophilic aromatic substitution.
- Overall Yield : 58%
Comparative Analysis of Methods
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Protection | Boc early, azolidinone late | 62% | High Boc stability | Multi-step purification |
| Preformed Azolidinone | Late-stage coupling | 58% | Modularity | Low coupling efficiency |
| Green Chemistry | DES cyclization | 85% | Eco-friendly, high yield | Limited solvent compatibility |
Analytical Validation and Characterization
Critical characterization data aligns with literature:
Q & A
Q. Example analogs :
| Compound | CAS Number | Key Feature | Activity (D3 Ki) |
|---|---|---|---|
| 3-Fluoro analog | 314741-40-7 | Enhanced lipophilicity | 6 nM |
| (S)-Hydroxymethyl analog | 278788-66-2 | Stereospecific binding | 45 nM |
What in vitro methodologies are employed to investigate this compound's interaction with neurological targets?
Advanced
Mechanistic studies use:
- Radioligand displacement assays : [³H]spiperone competes with D3 receptors (IC₅₀ < 10 nM) .
- Functional cAMP assays : Measures inverse agonism via cAMP inhibition (EC₅₀ ~50 nM).
- Molecular docking : AutoDock Vina predicts hydrogen bonds between the dioxoazolidine carbonyl and Ser192 in D3 receptors .
Validation : Site-directed mutagenesis (e.g., S192A mutation reduces binding affinity by 90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
